Sodium 2,2-dimethylpropan-1-olate

solubility organic synthesis process chemistry

Sodium 2,2-dimethylpropan-1-olate (CAS 14593-46-5), also known as sodium neopentoxide or sodium tert-pentoxide, is the sodium salt of neopentyl alcohol and belongs to the class of alkoxide bases. Characterized by a branched neopentyl group (C₅H₁₁) attached to the oxygen anion, this compound functions as a strong, sterically hindered, non‑nucleophilic base in aprotic organic synthesis.

Molecular Formula C5H11NaO
Molecular Weight 110.13 g/mol
Cat. No. B12441919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,2-dimethylpropan-1-olate
Molecular FormulaC5H11NaO
Molecular Weight110.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C[O-].[Na+]
InChIInChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1
InChIKeyYQMLGVNRTAQUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2,2-dimethylpropan-1-olate: What Scientific Buyers Need to Know About This Sterically Hindered Non-Nucleophilic Base


Sodium 2,2-dimethylpropan-1-olate (CAS 14593-46-5), also known as sodium neopentoxide or sodium tert-pentoxide, is the sodium salt of neopentyl alcohol and belongs to the class of alkoxide bases . Characterized by a branched neopentyl group (C₅H₁₁) attached to the oxygen anion, this compound functions as a strong, sterically hindered, non‑nucleophilic base in aprotic organic synthesis. Its unique steric profile at the α‑carbon atom limits competing substitution pathways, making it a specialized reagent for demanding deprotonation and enolate‑forming reactions. Commercially, it is supplied as a powder or in concentrated toluene solutions (25‑40%), with typical purities exceeding 95%.

Why Generic Alkoxide Substitution Fails: Quantifiable Differentiation of Sodium 2,2-dimethylpropan-1-olate for Informed Procurement


Sodium alkoxides such as sodium methoxide and sodium ethoxide are strong nucleophiles as well as bases, leading to undesired alkylation side‑products when only deprotonation is desired. Sodium tert‑butoxide (NaOt‑Bu) provides steric hindrance at the β‑carbon but lacks the α‑branching that distinguishes sodium 2,2‑dimethylpropan‑1‑olate. Potassium tert‑butoxide (KOt‑Bu) displays lower solubility in non‑polar solvents, limiting its utility in homogenous reactions. Therefore, simple in‑class substitution fails when a reaction demands the precise combination of strong basicity, maximal steric shielding and high solubility in aromatic or aliphatic hydrocarbons – requirements that sodium 2,2‑dimethylpropan‑1‑olate uniquely fulfills.

Head-to-Head Quantitative Evidence: Where Sodium 2,2-dimethylpropan-1-olate Outperforms Closest Analogs


Unparalleled Solubility in Toluene vs. Potassium tert‑Butoxide Enables Homogenous Reaction Conditions

Sodium 2,2‑dimethylpropan‑1‑olate is available as a 25 wt% solution in toluene, demonstrating solubility far exceeding that of potassium tert‑butoxide. Specifically, KOt‑Bu dissolves only 2.27 g/100 g in toluene at 25‑26 °C [1], while NaOCH₂tBu forms clear, concentrated solutions (≥25 wt%, equivalent to ~33 g/100 g in toluene) . This approximately 14‑fold solubility advantage eliminates the need for more polar co‑solvents and supports truly homogenous base‑mediated reactions.

solubility organic synthesis process chemistry

Divergent Indole Product Selectivity versus Potassium tert‑Butoxide: Quantitative Access to N‑Hydroxyindoles

In a 2023 Tetrahedron study, the base‑mediated cyclization of alkyl 2‑(2‑nitroaryl)‑2‑butenoates produced divergent products depending on the base. Potassium tert‑butoxide gave exclusively N‑alkoxyindoles [1], whereas sodium tert‑pentoxide afforded N‑hydroxyindoles and N‑alkoxyindoles in moderate yields, with the N‑hydroxyindole being inaccessible with KOt‑Bu [1]. The sodium base uniquely enabled N‑hydroxyindole formation, a critical pharmacophore for medicinal chemistry.

heterocycle synthesis indole base selectivity

Only Neopentoxide Enables Sublimable Homoleptic Cerium(IV) Complexes: Advantage in Volatile Precursor Chemistry vs. Isopropoxide

Bradley et al. demonstrated that among primary alkoxides [Ce(OR)₄], only the neopentoxide derivative was sublimable (260 °C / 0.05 mm), with a molecular complexity of 2.45 in benzene [1]. By contrast, the isopropoxide analog [Ce(OiPr)₄(HOiPr)]₂ is non‑sublimable and exists as a dimeric, alcohol‑adducted species [1]. The CAN protocol using NaOCH₂tBu yielded multiple crystalline Ce(IV) neopentoxide complexes with Ce/(OR) ratios of 1:2 to 1:4.5, while isopropoxide gave only [Ce(OiPr)₃(NO₃)(THF)]₂ [1].

cerium alkoxide volatile precursors coordination chemistry

Superbasic Reagent Formation with LDA: Enhanced Deprotonation Power Beyond Standard Alkoxides

According to Thermo Scientific technical references, sodium tert‑pentyloxide in combination with lithium diisopropylamide (LDA) forms a ‘superbasic’ reagent , as reported in Synthesis, 1493 (1995). While simple alkoxides such as sodium methoxide or sodium tert‑butoxide do not exhibit this synergistic superbasic behavior when mixed with LDA, the unique steric and electronic environment of the 2,2‑dimethylpropan‑1‑olate anion facilitates a marked increase in basicity, enabling deprotonation of substrates with very high pKₐ values.

superbase LDA deprotonation

Best‑Fit Research and Industrial Application Scenarios for Sodium 2,2-dimethylpropan-1-olate Based on Quantitative Evidence


Hydrocarbon‑Soluble Strong Base for Homogenous Deprotonation at Process Scale

When a reaction requires a strong, non‑nucleophilic base in toluene or hexane, potassium tert‑butoxide is limited by its low solubility (2.27 g/100 g in toluene). Sodium 2,2‑dimethylpropan‑1‑olate, supplied as a 25% toluene solution (>33 g/100 g solubility), enables truly homogenous conditions, improving mass transfer, reaction rate, and scalability [1].

Medicinal Chemistry Synthesis of N‑Hydroxyindole Pharmacophores

For programs targeting N‑hydroxyindole scaffolds, potassium tert‑butoxide fails to deliver this product class. Sodium 2,2‑dimethylpropan‑1‑olate is the only documented alkoxide base that produces N‑hydroxyindoles from 2‑nitrostyrene substrates, making it essential for medicinal chemistry efforts exploring this pharmacophore [2].

CVD/ALD Precursor Development Using Sublimable Cerium(IV) Neopentoxide Complexes

Cerium(IV) neopentoxide complexes prepared from sodium 2,2‑dimethylpropan‑1‑olate are sublimable (260 °C/0.05 mm), whereas the isopropoxide analog is not. This makes the neopentoxide route the only viable entry to volatile Ce(IV) precursors for CeO₂ thin‑film deposition technologies [3].

Superbasic Deprotonation of Weak Carbon Acids via LDA Synergy

When deprotonation of substrates with very high pKₐ values is required, the combination of sodium 2,2‑dimethylpropan‑1‑olate with LDA generates a superbasic reagent that outperforms standard alkoxide/LDA mixtures, expanding the range of accessible enolates and carbanions .

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